

Spectroscopic Characterization of 4-Chloro-3-nitro-1H-quinolin-2-one

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Compound of Interest

Compound Name: 4-chloro-3-nitro-1H-quinolin-2-one

Cat. No.: B1222321

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Executive Summary & Structural Context[2][3][4][5][6]

- Target Molecule: **4-Chloro-3-nitro-1H-quinolin-2-one**
- Molecular Formula:
[1]
- Exact Mass: 223.999[1]
- Key Functional Groups: Lactam (Amide), Nitro (), Aryl Chloride.[1]
- Role: High-value scaffold for displacements at the C-4 position.

Synthesis & Impurity Profile

To accurately interpret spectra, one must understand the synthesis pathway.[1] The target is typically generated via deoxygenative chlorination of 4-hydroxy-3-nitro-1H-quinolin-2-one using phosphorus oxychloride (

).

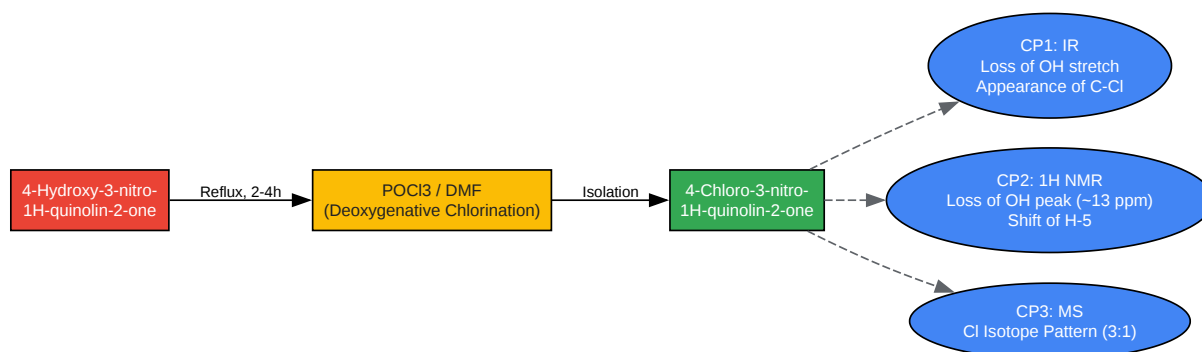
Critical Impurities to Monitor:

- Unreacted Precursor: 4-hydroxy-3-nitro-1H-quinolin-2-one (Broad OH stretch in IR, deshielded OH proton in NMR).
- Hydrolysis Product: Reversion to the hydroxy form due to moisture sensitivity of the C-Cl bond.[1]
- Regioisomers: Rare, but 2,4-dichloro-3-nitroquinoline can form if the lactam carbonyl is also chlorinated (usually requires

).

Synthesis Workflow & Characterization Logic

The following DOT diagram illustrates the synthesis logic and the critical spectroscopic checkpoints (CP) required to validate the transformation.



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Caption: Synthesis workflow with integrated Spectroscopic Checkpoints (CP) for validation.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the primary tool for structural confirmation.[1] The substitution of the electron-donating Hydroxyl group (-OH) with the electron-withdrawing Chlorine (-Cl) at position 4 induces specific chemical shift changes.

Experimental Protocol: H and C NMR

- Solvent Selection: Dissolve 5-10 mg of sample in DMSO-

.
may be used but solubility is often poor for nitro-quinolones.

- Instrument: 400 MHz or higher recommended to resolve aromatic coupling.[1]
- Temperature: 298 K.

Data Interpretation Table

Nucleus	Signal	Chemical Shift (, ppm)	Multiplicity	Assignment	Mechanistic Insight
H	NH	12.5 - 13.0	Broad Singlet	H-1 (Lactam)	Exchangeable with .
H	H-5	8.20 - 8.35	Doublet (Hz)	Ar-H (Peri)	Deshielded by the adjacent Nitro group (C-3) and Cl (C-4). [1]
H	H-7	7.80 - 7.95	Triplet/Multiplet	Ar-H	Typical aromatic range.[1]
H	H-8	7.50 - 7.65	Doublet	Ar-H	Adjacent to Lactam Nitrogen.
H	H-6	7.40 - 7.55	Triplet/Multiplet	Ar-H	Typical aromatic range.[1]
C	C=O	~158.0	Quaternary	C-2	Lactam carbonyl.
C	C-Cl	~138.0 - 142.0	Quaternary	C-4	Upfield shift relative to C-OH precursor (~165 ppm) due to loss of resonance donation.[1]

C	C-NO2	~130.0 - 135.0	Quaternary	C-3	Strongly shielded by ortho-substituents. [1]
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Critical Validation: The most significant indicator of successful reaction is the disappearance of the enolic OH proton which typically appears at

13.5–14.0 ppm in the precursor.[\[1\]](#) If this peak remains, the reaction is incomplete.
[\[1\]](#)

Infrared Spectroscopy (FT-IR)

FT-IR provides a rapid "fingerprint" assessment of functional group transformation.

Experimental Protocol

- Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[\[1\]](#)
- Resolution: 4
- Scans: 16-32.

Diagnostic Bands[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Absence of OH Stretch: The precursor displays a broad, intense band at 3200–3500
[\[1\]](#) The product should show no broad absorption here, only the sharper N-H stretch.[\[1\]](#)
- Lactam Carbonyl (C=O): Strong band at 1660–1690

.[\[1\]](#)

- Nitro Group (

): Two distinct bands.[\[1\]](#)

- Asymmetric stretch: 1520–1540

.[\[1\]](#)

- Symmetric stretch: 1340–1350

.[\[1\]](#)

- Aryl Chloride (C-Cl): Medium intensity band at 700–780

.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of chlorine via its unique isotopic signature.[\[1\]](#)

Fragmentation Pathway (EI/ESI)

The presence of the Nitro group and Chlorine directs the fragmentation.[\[1\]](#)

- Molecular Ion (

): m/z 224 (for

) and 226 (for

).[\[1\]](#)

- Base Peak: Often

or

.

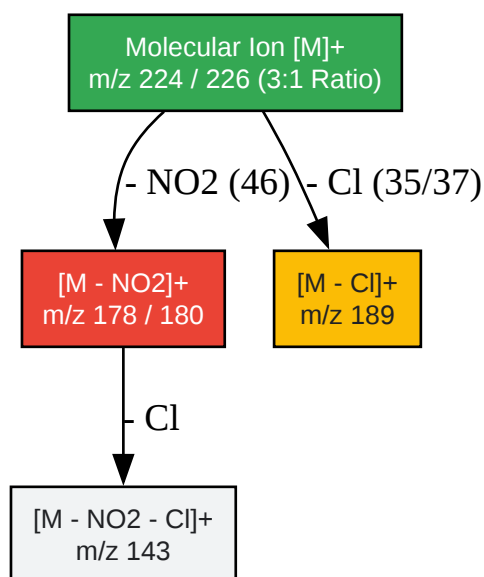
Isotope Pattern Analysis

Chlorine has two stable isotopes:

(75.78%) and

(24.22%).^[1]

- Observation: You must observe an M and M+2 peak pattern with an intensity ratio of approximately 3:1.^[1]
- Significance: This confirms the substitution of OH (which has no M+2 isotope effect) with Cl.^[1]



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Caption: Predicted Mass Spectrometry fragmentation pathway for **4-chloro-3-nitro-1H-quinolin-2-one**.

X-Ray Crystallography (Optional but Definitive)

While not always routine, single-crystal X-ray diffraction (XRD) provides absolute structural proof, particularly for confirming the tautomeric state (Lactam vs. Lactim).^[1]

- Crystal Growth: Slow evaporation from Ethanol/DMF or Acetonitrile.^[1]

- Expected Space Group: Monoclinic () is common for planar quinolone derivatives.[1]
- Key Feature: Planar bicyclic system with the Nitro group potentially twisted out of plane due to steric hindrance with the C-4 Chlorine.[1]

References

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